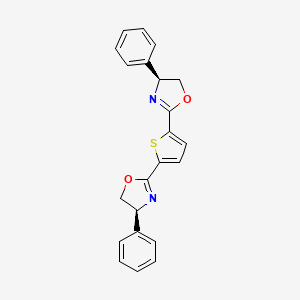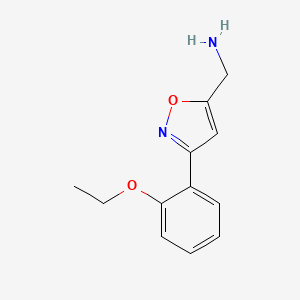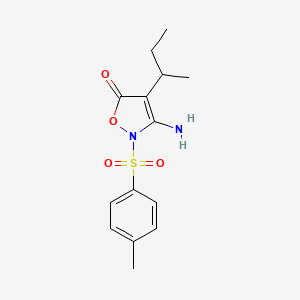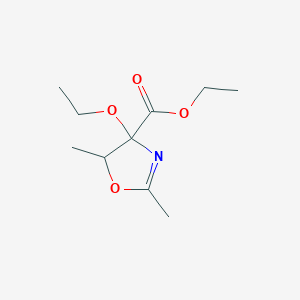
(5-Tert-butyl-2-hydroxyphenyl)(1-phenyl-1h-pyrazol-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Tert-butyl-2-hydroxyphenyl)(1-phenyl-1h-pyrazol-4-yl)methanone: is an organic compound that belongs to the class of phenylpyrazoles This compound is characterized by the presence of a tert-butyl group, a hydroxyphenyl group, and a phenylpyrazolyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Tert-butyl-2-hydroxyphenyl)(1-phenyl-1h-pyrazol-4-yl)methanone typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with an appropriate β-diketone under acidic or basic conditions.
Attachment of the phenyl group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction.
Introduction of the tert-butyl group: This step involves the alkylation of the hydroxyphenyl group with tert-butyl bromide in the presence of a base such as potassium carbonate.
Final coupling reaction: The final step involves the coupling of the pyrazole derivative with the hydroxyphenyl derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various alkyl or aryl derivatives.
Applications De Recherche Scientifique
(5-Tert-butyl-2-hydroxyphenyl)(1-phenyl-1h-pyrazol-4-yl)methanone: has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is investigated for its interactions with various biological targets, including enzymes and receptors.
Mécanisme D'action
The mechanism of action of (5-Tert-butyl-2-hydroxyphenyl)(1-phenyl-1h-pyrazol-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. For example, in medicinal chemistry, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression. The hydroxyphenyl and pyrazolyl groups play a crucial role in binding to the active site of the target enzyme, thereby modulating its activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (5-Tert-butyl-2-hydroxyphenyl)(1-phenyl-1h-pyrazol-3-yl)methanone
- (5-Tert-butyl-2-hydroxyphenyl)(1-phenyl-1h-pyrazol-5-yl)methanone
- (5-Tert-butyl-2-hydroxyphenyl)(1-phenyl-1h-pyrazol-2-yl)methanone
Comparison
- Structural Differences : The position of the pyrazolyl group varies among these compounds, which can influence their chemical reactivity and biological activity.
- Unique Properties : (5-Tert-butyl-2-hydroxyphenyl)(1-phenyl-1h-pyrazol-4-yl)methanone is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to its analogs.
Propriétés
Numéro CAS |
288844-46-2 |
|---|---|
Formule moléculaire |
C20H20N2O2 |
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
(5-tert-butyl-2-hydroxyphenyl)-(1-phenylpyrazol-4-yl)methanone |
InChI |
InChI=1S/C20H20N2O2/c1-20(2,3)15-9-10-18(23)17(11-15)19(24)14-12-21-22(13-14)16-7-5-4-6-8-16/h4-13,23H,1-3H3 |
Clé InChI |
DDNZTZZNSFQWCM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=C(C=C1)O)C(=O)C2=CN(N=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-3-(Piperidin-3-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B12875860.png)





![4-[2-(Butane-1-sulfonyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B12875890.png)




![3,6-Difluoro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12875930.png)

![N-[4-(4-Bromobenzoyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B12875946.png)
